(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with an appropriate diketone.
Attachment of the hexyloxyphenyl group: This step involves the use of a suitable arylating reagent to introduce the hexyloxyphenyl moiety.
Formation of the thiazolidinone ring: This is typically done by reacting a thioamide with a haloketone under basic conditions.
Final condensation: The final step involves the condensation of the pyrazole derivative with the thiazolidinone intermediate under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The double bond in the pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the dihydropyrazole derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazolidinone derivatives.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but may include inhibition of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Ethyl acetoacetate .
Uniqueness
(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of a thiazolidinone core with a pyrazole ring and hexyloxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C30H35N3O2S2 |
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Molecular Weight |
533.8 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H35N3O2S2/c1-3-5-7-12-20-35-26-17-15-23(16-18-26)28-24(22-33(31-28)25-13-9-8-10-14-25)21-27-29(34)32(30(36)37-27)19-11-6-4-2/h8-10,13-18,21-22H,3-7,11-12,19-20H2,1-2H3/b27-21- |
InChI Key |
IDXIBZINDVCQDK-MEFGMAGPSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCC)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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